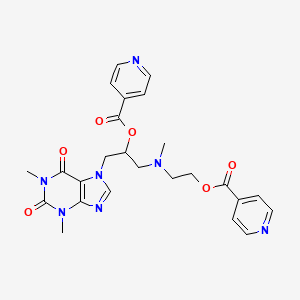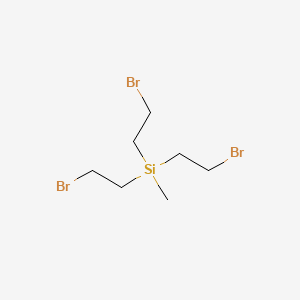
Tris(2-bromoethyl)(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-bromoethyl)(methyl)silane: is an organosilicon compound characterized by the presence of three 2-bromoethyl groups and one methyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-bromoethyl)(methyl)silane typically involves the reaction of methyltrichlorosilane with 2-bromoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate siloxanes, which are subsequently converted to the desired product by further reaction with 2-bromoethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, efficient mixing, and control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Tris(2-bromoethyl)(methyl)silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions with alkenes and alkynes to form organosilicon compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are employed, often under mild conditions
Major Products:
- Substituted silanes with various functional groups depending on the nucleophile used.
- Reduced silanes with hydrogen or alkyl groups.
- Organosilicon compounds with added alkyl or aryl groups from hydrosilylation reactions .
Aplicaciones Científicas De Investigación
Chemistry: Tris(2-bromoethyl)(methyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in radical reactions and as a reagent in organic synthesis .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with tailored properties .
Mecanismo De Acción
Radical Reactions: Tris(2-bromoethyl)(methyl)silane acts as a radical initiator in various chemical reactions. The bromine atoms can be homolytically cleaved to generate radicals, which then participate in chain reactions. These radicals can add to alkenes or alkynes, leading to the formation of new carbon-silicon bonds .
Hydrosilylation: In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by transition metal catalysts. This process involves the formation of a metal-silicon complex, which then transfers the silicon group to the substrate .
Comparación Con Compuestos Similares
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.
Trichloromethylsilane: Used in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Triethylsilane: Employed in hydrosilylation and reduction reactions.
Uniqueness: Tris(2-bromoethyl)(methyl)silane is unique due to the presence of bromine atoms, which provide additional reactivity through nucleophilic substitution and radical reactions. This makes it a versatile reagent in organic synthesis and material science .
Propiedades
Número CAS |
51664-54-1 |
|---|---|
Fórmula molecular |
C7H15Br3Si |
Peso molecular |
366.99 g/mol |
Nombre IUPAC |
tris(2-bromoethyl)-methylsilane |
InChI |
InChI=1S/C7H15Br3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3 |
Clave InChI |
JGNIWFJCQYRJDL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CCBr)(CCBr)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


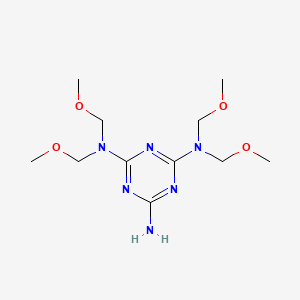
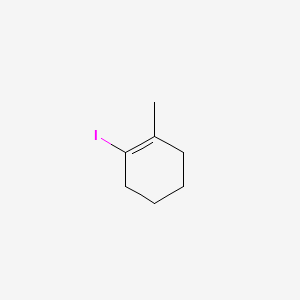
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
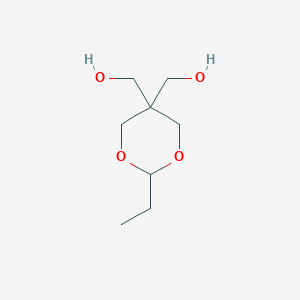
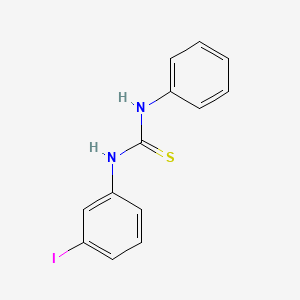


![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)

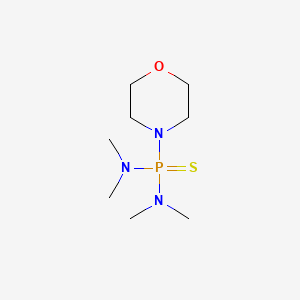
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
